molecular formula C18H20N4O4S B2684144 N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide CAS No. 899750-87-9

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide

Cat. No. B2684144
CAS RN: 899750-87-9
M. Wt: 388.44
InChI Key: NSKZCYPKNRVHGN-UHFFFAOYSA-N
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Description

Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

Pyrazoles have a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions due to their confirmed biological as well as pharmacological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrazole compound would depend on its exact molecular structure .

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is used in the synthesis of various heterocycles. For instance, it serves as a precursor in the creation of pyrrole, pyridine, coumarin, thiazole, and other derivatives. These compounds have been identified using various spectroscopic methods and have been tested for their potential as insecticidal agents (Fadda et al., 2017).

Antimicrobial Agent Synthesis

The compound is utilized in the synthesis of new heterocycles incorporating antipyrine moiety. These synthesized compounds have been characterized and evaluated for their antimicrobial properties (Bondock et al., 2008).

Anti-inflammatory and Anti-ulcer Activities

Research has also focused on synthesizing new fused thiazole derivatives derived from this compound for their potential anti-inflammatory and anti-ulcer activities. Some of these synthesized compounds demonstrated significant activity in this domain (Mohareb et al., 2017).

Redox Conductivity and N-type Doping

The compound plays a role in the field of electrochemistry, particularly in controlling redox and n-type doping processes in π-conjugated electroactive polyheterocycles (Dubois et al., 2004).

Mechanism of Action

While the specific mechanism of action for your compound is not available, some pyrazoline derivatives have been found to have a confirmed nontoxic AchE inhibitory effect .

Safety and Hazards

The safety and hazards associated with a specific pyrazole compound would depend on its exact molecular structure and its intended use .

Future Directions

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities, which suggests potential future directions for research and development .

properties

IUPAC Name

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-12-4-6-13(7-5-12)22-16(14-10-27(25,26)11-15(14)20-22)19-17(23)18(24)21-8-2-3-9-21/h4-7H,2-3,8-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKZCYPKNRVHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide

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